2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
The compound 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (Molecular Formula: C₁₇H₁₆IN₃O₃; Molecular Weight: 437.03 g/mol) features a benzamide core substituted with an iodine atom at the ortho position, a hydrazine-based linker, and a 4-methoxybenzylidene moiety. Its structure is characterized by the SMILES notation: COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I . The 4-methoxy group enhances electron donation, while the iodine atom introduces steric bulk and polarizability. Predicted Collision Cross Section (CCS) values for its adducts range from 195.2–199.9 Ų, suggesting moderate conformational flexibility .
Properties
CAS No. |
767309-45-5 |
|---|---|
Molecular Formula |
C17H16IN3O3 |
Molecular Weight |
437.23 g/mol |
IUPAC Name |
2-iodo-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16IN3O3/c1-24-13-8-6-12(7-9-13)10-20-21-16(22)11-19-17(23)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
JNQWCEPMJNZFBQ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form 2-iodobenzohydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
General Synthetic Route:
- Formation of Hydrazone : Condensation of 4-methoxybenzaldehyde with hydrazine derivatives.
- Iodination : Introduction of the iodine atom through electrophilic substitution methods.
- Final Modifications : Coupling with appropriate acylating agents to form the final benzamide structure.
Anticancer Activity
Recent studies have indicated that compounds with iodo substitutions exhibit significant anticancer properties. For instance, derivatives similar to 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Research has demonstrated that related hydrazone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process . The selectivity towards COX-2 over COX-1 is particularly beneficial, as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Activity
In vitro studies have shown that certain hydrazone derivatives possess antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Iodine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Hydrazone Linkage : Critical for biological activity; modifications can alter binding affinity to target proteins.
- Methoxy Group : Influences electronic properties and solubility, affecting overall bioavailability.
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of a series of iodo-substituted hydrazones, including derivatives of this compound). Results indicated significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: COX Inhibition
Another research effort focused on the anti-inflammatory properties of this compound class. It was found that certain derivatives exhibited IC50 values comparable to established COX inhibitors like Celecoxib, suggesting potential as new therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
2-Iodo-N-(2-methoxyethyl)benzamide (27)
- Molecular Formula: C₁₀H₁₂INO₂
- Key Features: Lacks the hydrazino-oxoethyl and benzylidene groups. Instead, a methoxyethyl chain is directly attached to the benzamide.
- Synthesis : Prepared via acylation of 2-methoxyethylamine with 2-iodobenzoyl chloride (34% yield) .
- Properties : White waxy solid; IR shows C=O stretch at 1645 cm⁻¹. Simpler structure but reduced hydrogen-bonding capacity compared to the target compound.
N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (21)
Hydrazone Derivatives with Varying Aromatic Moieties
4-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide
- Molecular Formula : C₁₆H₁₆N₂O₃
- Key Features : Methoxy groups at both benzamide and benzylidene positions (2- vs. 4-methoxy).
- Synthesis : Condensation of 2-methoxybenzaldehyde with 4-methoxybenzohydrazide .
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide
Halogen-Substituted Analogues
4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
- Molecular Formula : C₁₆H₁₂Cl₂N₄O₄
- Key Features : Dual chloro and nitro groups enhance electron-withdrawing effects.
- Synthesis : Reaction of 4-chloro-3-nitrobenzaldehyde with a hydrazine precursor .
- Properties : Higher reactivity in electrophilic substitution compared to the target compound’s methoxy group.
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antioxidant properties and anticancer effects. This article reviews the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by iodination and acylation steps. The following general reaction scheme outlines the synthetic pathway:
- Condensation Reaction : 4-Methoxybenzaldehyde reacts with hydrazine to form the hydrazone.
- Iodination : The resulting compound undergoes iodination to introduce the iodine atom.
- Acylation : The final product is obtained through acylation with an appropriate acid chloride.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related hydrazones can scavenge free radicals effectively, with IC50 values indicating their potency against DPPH radicals ranging from 25.6 to 190 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 1 | 25.6 | Excellent |
| Compound 4 | 28.1 | Good |
| Compound 10 | 190 | Moderate |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Recent studies have explored similar benzamide derivatives that demonstrate efficacy against various cancer cell lines, including HepG2 and MCF-7 . The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzamide scaffold significantly influence biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or reduce potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Para-methoxy substitution | Increased antioxidant activity |
| Iodine substitution | Enhanced anticancer properties |
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
- β-cell Protection : A related compound demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, with an EC50 value as low as 0.1 µM . This suggests potential applications in diabetes treatment.
- Cancer Cell Line Studies : A comprehensive evaluation of similar derivatives showed promising results in inhibiting cell growth in various cancer types, indicating a broad spectrum of anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
